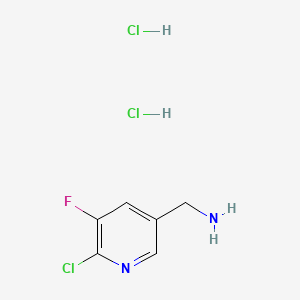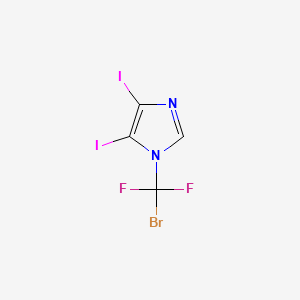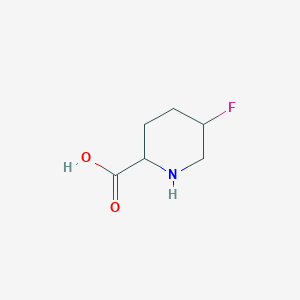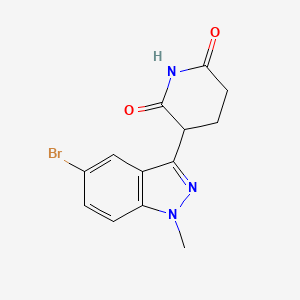
3-(5-bromo-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-bromo-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione is a compound that features a unique structure combining an indazole moiety with a piperidine-2,6-dione ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione typically begins with the preparation of the indazole core. One common method involves the reaction of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate to form 5-bromo-1H-indazol-3-amine . This intermediate is then subjected to further reactions to introduce the piperidine-2,6-dione moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required purity standards for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-bromo-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the indazole ring or the piperidine-2,6-dione moiety.
Substitution: The bromine atom on the indazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indazole ring.
Applications De Recherche Scientifique
3-(5-bromo-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand the biological activity of indazole derivatives.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-(5-bromo-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The indazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to therapeutic effects such as anti-inflammatory and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-1-methyl-1H-indazole: A simpler indazole derivative with similar biological activities.
5-bromo-1H-indazole-3-carboxylic acid: Another indazole derivative with potential medicinal applications.
Uniqueness
3-(5-bromo-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione is unique due to the presence of both the indazole and piperidine-2,6-dione moieties. This combination can enhance its biological activity and make it a valuable compound for drug development.
Propriétés
Formule moléculaire |
C13H12BrN3O2 |
|---|---|
Poids moléculaire |
322.16 g/mol |
Nom IUPAC |
3-(5-bromo-1-methylindazol-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H12BrN3O2/c1-17-10-4-2-7(14)6-9(10)12(16-17)8-3-5-11(18)15-13(8)19/h2,4,6,8H,3,5H2,1H3,(H,15,18,19) |
Clé InChI |
FEVBOBREEWLSFJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)Br)C(=N1)C3CCC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dibromo-4-[(but-3-en-1-yloxy)methyl]pyridine](/img/structure/B13468773.png)
![5-Nitro-2-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13468788.png)
![8-Oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine hydrochloride](/img/structure/B13468791.png)
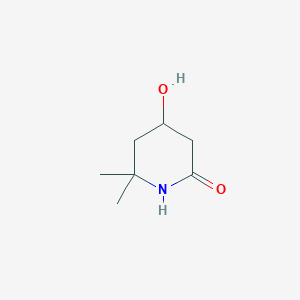
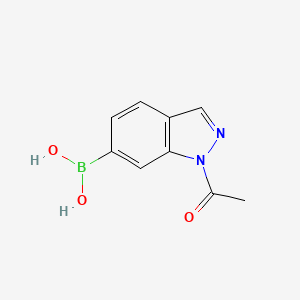
![4-Amino-3-methyl-5-[2-(trimethylsilyl)ethynyl]benzonitrile](/img/structure/B13468802.png)
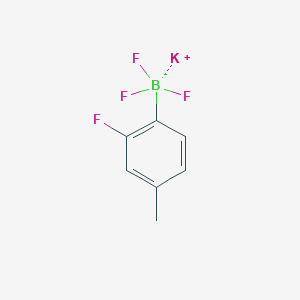
![Boronic acid, B-[2-(difluoromethyl)-3-pyridinyl]-](/img/structure/B13468807.png)
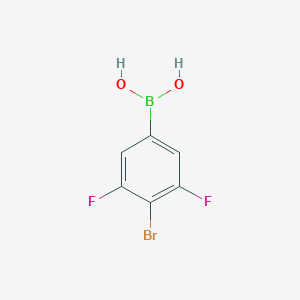
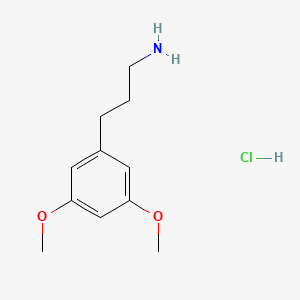
![3-bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13468829.png)
